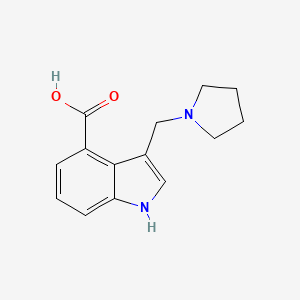

3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c17-14(18)11-4-3-5-12-13(11)10(8-15-12)9-16-6-1-2-7-16/h3-5,8,15H,1-2,6-7,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPBPRRMDLERRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CNC3=CC=CC(=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Method A: Reductive Alkylation of Indole at the 3-Position

-

- React indole-4-carboxylic acid derivatives with formaldehyde or paraformaldehyde in the presence of pyrrolidine or pyrrolidine derivatives.

- Use reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to facilitate the formation of the N-alkylated indole.

-

- The process of reductive alkylation using formaldehyde and pyrrolidine is well-documented, with yields often exceeding 70%. The reaction is typically performed in aprotic solvents like tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

Method B: N-alkylation via Nucleophilic Substitution

-

- Generate the pyrrolidin-1-ylmethyl halide (e.g., chloromethyl or bromomethyl pyrrolidine).

- React with the indole nucleus under basic conditions to achieve N-alkylation at the 3-position.

-

- N-alkylation with halomethyl pyrrolidine derivatives has been successfully employed, with reaction conditions optimized to prevent over-alkylation or side reactions.

Conversion of the Intermediate to the Final Acid

Once the pyrrolidin-1-ylmethyl group is attached at the 3-position, the subsequent step involves oxidation or hydrolysis to convert the ester or intermediate to the free carboxylic acid:

- Oxidation Methods:

- Use of oxidizing agents such as potassium permanganate (KMnO₄) or hypervalent iodine reagents to oxidize the side chain to the acid.

- Alternatively, hydrolysis of esters (if used as intermediates) under acidic or basic conditions.

- Several synthetic routes employ oxidation of methyl or methylene groups attached to the indole core, often under mild conditions to preserve the integrity of the pyrrolidine ring.

Alternative Synthetic Strategies and Optimization

Recent patents and research articles highlight innovative approaches to streamline the synthesis:

| Method | Key Reagents | Solvent | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Lithiation & Carboxylation | n-BuLi, CO₂ | THF, DMF | -78°C to room temp | Direct access to indole-4-carboxylic acid | Requires strict temperature control |

| Reductive Alkylation | Formaldehyde, pyrrolidine | THF, ethanol | Room temp to 50°C | High yields, straightforward | Possible over-alkylation |

| N-Alkylation with Halomethyl Pyrrolidine | Halomethyl pyrrolidine derivatives | DMF, DMSO | Reflux | Efficient at N-alkylation | Requires halomethyl intermediates |

| Oxidation of Methyl Side Chain | KMnO₄, hypervalent iodine | Aqueous or organic | Mild to reflux | Converts methyl to acid | Over-oxidation risk |

Summary of Research Findings

- Patents and literature demonstrate that the synthesis of 3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid can be achieved via multi-step sequences involving indole core construction, selective N-alkylation, and side-chain oxidation.

- Recent innovations focus on reducing reaction times and improving yields through the use of alternative reducing agents like lithium tri-tert-butoxyaluminum hydride (TBLAH) and optimized reaction conditions, such as temperature control and solvent selection.

- Key considerations include protecting groups, regioselectivity, and minimizing side reactions during alkylation and oxidation steps.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 3-(Pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid span various domains:

Chemistry

- Building Block for Synthesis: It serves as a precursor in organic synthesis for developing more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with enhanced properties.

Biology

- Biological Activity Studies: Research has focused on its antimicrobial and anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further pharmaceutical development.

Medicine

- Therapeutic Potential: Investigations into its interactions with biological targets suggest that it may have therapeutic applications in treating diseases linked to enzyme dysregulation.

Industrial Applications

- Synthesis of Fine Chemicals: The compound is utilized in the production of dyes, pigments, and other fine chemicals due to its reactive functional groups.

Case Studies

Several studies have highlighted the efficacy of 3-(Pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid:

-

Anticancer Studies:

- A study demonstrated that the compound induced apoptosis in various cancer cell lines through the activation of specific signaling pathways, suggesting its potential as an anticancer agent.

-

Enzyme Inhibition:

- Research indicated that this compound effectively inhibits tyrosinase activity, which could be beneficial in treating hyperpigmentation disorders.

-

Metabolic Regulation:

- Investigations into its role in carbohydrate metabolism revealed that it can modulate glucose levels by inhibiting α-glucosidase activity, indicating potential use in diabetes management.

Mecanismo De Acción

The mechanism of action of 3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding sites on proteins. This interaction can modulate the activity of these proteins, leading to various biological effects. The pyrrolidine ring can also contribute to the binding affinity and specificity of the compound.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substitution at the Indole 3-Position

3-(Morpholin-4-ylmethyl)-1H-indole-4-carboxylic Acid

- Molecular Formula : C₁₄H₁₆N₂O₃

- Molecular Weight : 260.30 g/mol

- Key Differences: Replaces pyrrolidine with morpholine, introducing an oxygen atom into the heterocycle.

- Applications : Often used in drug discovery for its balanced lipophilicity and solubility .

3-(Pyrrolidin-1-ylmethyl)benzoic Acid Hydrochloride

Substitution at the Indole 4-Position

2-(Trifluoromethyl)-1H-indole-4-carboxylic Acid

Positional Isomers and Homologs

1-Methyl-1H-indole-3-carboxylic Acid

- Molecular Formula: C₁₀H₉NO₂

- Molecular Weight : 175.19 g/mol

- Key Differences: Methyl group at the indole nitrogen (N1) and carboxylic acid at the 3-position.

3-(1H-Indol-3-yl)acrylic Acid

Structural and Functional Comparison Table

Key Research Findings

- Pyrrolidine vs. Morpholine : The morpholine analog’s oxygen atom improves solubility (logP ~1.2 vs. ~1.8 for pyrrolidine), making it preferable for aqueous formulations .

- Indole vs. Benzene Scaffold : The indole ring in the target compound enhances binding to aromatic residues in enzymes (e.g., kinase ATP pockets), unlike the benzoic acid analog .

- Trifluoromethyl Substitution : The CF₃ group in 2-(trifluoromethyl)-1H-indole-4-carboxylic acid lowers pKa by ~1 unit compared to the target compound, favoring ionized states at physiological pH .

Actividad Biológica

3-(Pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a bicyclic indole structure fused with a pyrrolidine ring, which is crucial for its biological activity. The molecular formula is with a molecular weight of approximately 245.30 g/mol. The presence of the carboxylic acid group allows for typical reactions such as esterification and amidation, enhancing its reactivity in biological systems .

Enzyme Inhibition

One of the primary mechanisms through which 3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid exerts its effects is through the inhibition of specific enzymes:

- Tyrosinase Inhibition : This compound has been shown to inhibit tyrosinase, an enzyme critical in melanin synthesis, suggesting potential applications in skin lightening agents.

- α-Glucosidase Inhibition : It also inhibits α-glucosidase, an enzyme involved in carbohydrate metabolism, indicating possible utility in managing diabetes by slowing glucose absorption .

Cellular Effects

The compound influences various cellular processes:

- Induction of Apoptosis : Research indicates that it can induce apoptosis in cancer cells through activation of specific signaling pathways. This property positions it as a potential anticancer agent .

- Cell Signaling Modulation : It affects cell signaling pathways and gene expression, further contributing to its role in various biological functions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid:

| Compound | Cell Line | GI50 (nM) | Reference |

|---|---|---|---|

| 3-(Pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid | MCF-7 (Breast cancer) | 31 | |

| Erlotinib (Reference) | MCF-7 | 40 | |

| 3e (Analog) | Panc-1 (Pancreatic cancer) | 29 |

In a comparative study, this compound demonstrated significant antiproliferative effects against various cancer cell lines, outperforming standard treatments like erlotinib in some cases. The structure-activity relationship indicates that modifications to the pyrrolidine moiety can enhance efficacy .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Bacterial Inhibition : In vitro studies have shown that derivatives of pyrrolidine compounds can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| S. aureus | 0.0039 |

| E. coli | 0.025 |

This suggests that the compound could be explored further for developing new antibiotics or adjunct therapies for bacterial infections.

Neuropharmacological Potential

The indole structure is known for its interaction with serotonin receptors, indicating that 3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid may have applications in treating mood disorders and anxiety . The presence of the pyrrolidine ring potentially enhances its binding affinity to these receptors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via condensation reactions. For example, similar indole derivatives are prepared by refluxing 3-formyl-1H-indole-2-carboxylic acid with heterocyclic amines (e.g., pyrrolidine derivatives) in acetic acid with sodium acetate as a catalyst. Reaction optimization includes adjusting stoichiometry, reflux duration (2.5–5 hours), and recrystallization from acetic acid or DMF/acetic acid mixtures to enhance purity . Monitoring intermediates via TLC or HPLC is recommended to track reaction progress.

Q. How can the structural integrity of 3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid be confirmed?

- Methodological Answer : X-ray crystallography is the gold standard for structural validation. For example, related indole-carboxylic acids (e.g., 3-carboxymethyl-1H-indole-4-carboxylic acid) have been resolved using SHELX software for small-molecule refinement. Key parameters include data-to-parameter ratios >15 and R-factors <0.05 for high confidence . Complementary techniques like NMR (1H/13C) and FTIR can confirm functional groups and proton environments.

Q. What analytical methods are recommended for assessing purity and stability during storage?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is critical for purity assessment, especially for detecting byproducts from incomplete condensation. Stability studies under varying temperatures and humidity levels (e.g., 4°C vs. room temperature) should be conducted, with periodic NMR or mass spectrometry (MS) to monitor degradation .

Advanced Research Questions

Q. How can researchers design receptor-binding studies for this compound, given its structural similarity to known κ-opioid receptor agonists?

- Methodological Answer : Structural analogs like GR-89,696 (a κ-receptor agonist with a pyrrolidin-1-ylmethyl group) provide a template. Competitive radioligand binding assays using tritiated agonists (e.g., [³H]U69,593) in transfected cell lines (e.g., CHO-K1 cells expressing κ-receptors) can quantify affinity. Dose-response curves (0.1 nM–10 µM) and Schild analysis determine selectivity over µ/δ-opioid receptors .

Q. How should contradictory data in pharmacological assays (e.g., variable IC₅₀ values) be addressed?

- Methodological Answer : Contradictions may arise from stereochemical impurities or assay conditions. Strategies include:

- Chiral resolution : Use chiral HPLC or crystallization to isolate enantiomers.

- Receptor subtype specificity : Test against orphan receptors (e.g., NOP) to rule off-target effects.

- Buffer optimization : Adjust pH (6.5–7.4) and ion concentration (e.g., Mg²⁺) to mimic physiological conditions .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with κ-receptor crystal structures (PDB: 6VI4) can model binding poses. Molecular dynamics simulations (50–100 ns trajectories) assess stability of ligand-receptor complexes. Free-energy perturbation (FEP) calculations refine binding affinity predictions .

Methodological Notes

- Synthesis : Prioritize recrystallization over column chromatography for scalability in indole derivatives .

- Crystallography : SHELXL refinement requires high-resolution data (≤1.0 Å) for accurate electron density maps .

- Pharmacology : Include positive controls (e.g., Salvinorin A for κ-receptor assays) to validate experimental setups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.